n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide
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Overview
Description
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is a compound that features a brominated thiophene ring attached to a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 3-bromothiophene-2-carbaldehyde with 2-methylcyclopropane-1-carboxamide in the presence of a base such as potassium phosphate (K3PO4) and a ligand like triphenylphosphine (PPh3) at elevated temperatures (around 90°C) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane carboxamide moiety can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another brominated thiophene derivative synthesized via Suzuki cross-coupling.
N-[(3-bromothiophen-2-yl)methyl]-2-(6-methoxypyridin-2-yl)acetamide: A compound with a similar thiophene structure but different functional groups
Uniqueness
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is unique due to its combination of a brominated thiophene ring and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H12BrNOS/c1-6-4-7(6)10(13)12-5-9-8(11)2-3-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
InChI Key |
VXQIJAZKHNOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
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